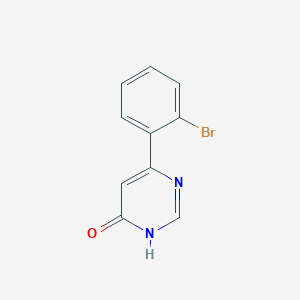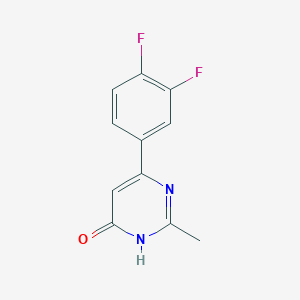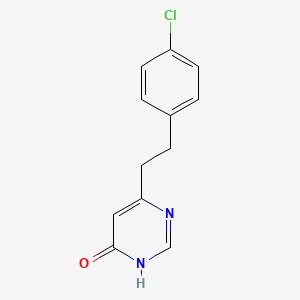
6-(4-Chlorophenethyl)pyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Chlorophenethyl)pyrimidin-4-ol, also known as 6-CPC, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound containing a pyrimidine ring and a phenethyl group. 6-CPC has been used in numerous studies due to its ability to bind to various proteins and receptors. It has been used to study the role of different proteins and receptors in disease processes, as well as to develop new drugs and treatments.
Applications De Recherche Scientifique
Biological Activity and Pharmacophore Importance
6-(4-Chlorophenethyl)pyrimidin-4-ol derivatives, particularly those with chlorophenyl substitution, have demonstrated significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining these biological activities. Notably, the compound 6-(4-chlorophenyl)-4-(4-fluoro-3- methyl phenyl)-1,6-dihydropyrimidin-2-ol was identified as the most active in a study, highlighting the potential pharmacological importance of this chemical structure in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Chemical Synthesis and Modification
The synthesis and modification of pyrimidin-4-ols, including those with 6-(4-Chlorophenethyl) substitutions, are important in the field of chemistry. Various studies have explored the synthesis and chlorination of pyrimidin-4-ols, demonstrating the versatility and reactivity of these compounds under different chemical conditions. For instance, the synthesis and chlorination of some pyrimidin-4-ols with 5-nitrogen functionality have been described, showcasing the diverse chemical reactions these compounds can undergo (Harnden & D. Hurst, 1990).
Supramolecular Chemistry and Hydrogen Bonding
6-(4-Chlorophenethyl)pyrimidin-4-ol derivatives are also significant in supramolecular chemistry, particularly in the formation of dimeric structures via hydrogen bonding. The strong dimerization of certain ureidopyrimidones, which are structurally related to 6-(4-Chlorophenethyl)pyrimidin-4-ol, through quadruple hydrogen bonding indicates the potential of these compounds in the design of supramolecular assemblies (F. H. Beijer et al., 1998).
Optical and Electronic Properties
The optical and electronic properties of pyrimidine derivatives, including those similar to 6-(4-Chlorophenethyl)pyrimidin-4-ol, have been extensively studied. These compounds exhibit promising applications in medicine and nonlinear optics (NLO) fields. For instance, certain phenyl pyrimidine derivatives demonstrate considerable NLO character, suggesting their potential use in optoelectronic and high-tech applications (A. Hussain et al., 2020).
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKUAXHKQWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)
![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
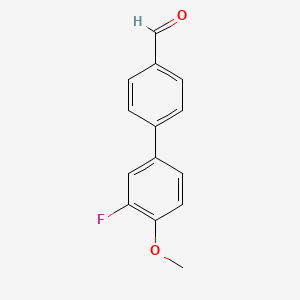
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
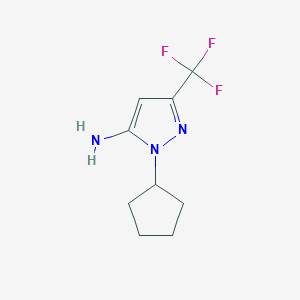
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
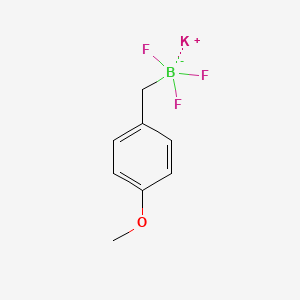

![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
